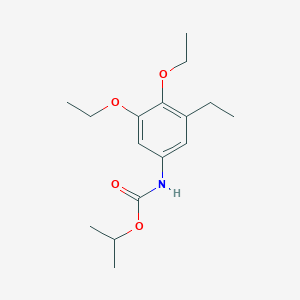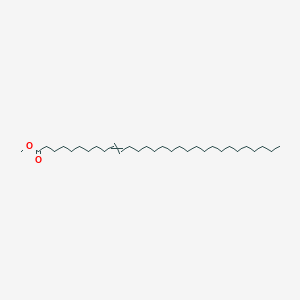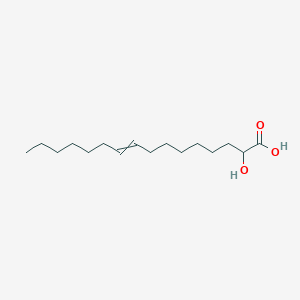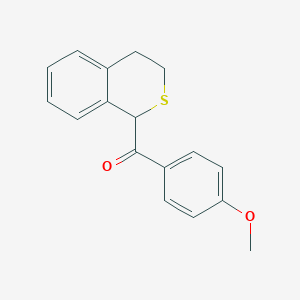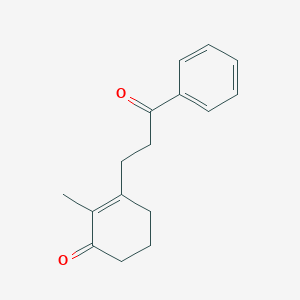
(3-methylphenyl) N-methyl-N-(pyridin-2-ylmethoxysulfinyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-methylphenyl) N-methyl-N-(pyridin-2-ylmethoxysulfinyl)carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and chemical synthesis, due to their versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-methylphenyl) N-methyl-N-(pyridin-2-ylmethoxysulfinyl)carbamate typically involves multiple steps. One common method includes the reaction of 3-methylphenol with methyl isocyanate to form the corresponding carbamate. This intermediate is then reacted with pyridin-2-ylmethoxysulfinyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(3-methylphenyl) N-methyl-N-(pyridin-2-ylmethoxysulfinyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or pyridine moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield the corresponding sulfone, while reduction with NaBH4 can produce the sulfide derivative.
Applications De Recherche Scientifique
(3-methylphenyl) N-methyl-N-(pyridin-2-ylmethoxysulfinyl)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where carbamate derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of (3-methylphenyl) N-methyl-N-(pyridin-2-ylmethoxysulfinyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The sulfinyl group plays a crucial role in this interaction, as it can form reversible or irreversible bonds with nucleophilic residues in the enzyme.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-methylphenyl) N-methylcarbamate: Lacks the pyridin-2-ylmethoxysulfinyl group, making it less versatile in certain reactions.
N-methyl-N-(pyridin-2-ylmethoxysulfinyl)carbamate: Does not have the 3-methylphenyl group, which affects its chemical properties and reactivity.
Uniqueness
(3-methylphenyl) N-methyl-N-(pyridin-2-ylmethoxysulfinyl)carbamate is unique due to the presence of both the 3-methylphenyl and pyridin-2-ylmethoxysulfinyl groups. This combination imparts distinct chemical properties, making it a valuable compound in various applications, particularly in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
84384-91-8 |
|---|---|
Formule moléculaire |
C15H16N2O4S |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
(3-methylphenyl) N-methyl-N-(pyridin-2-ylmethoxysulfinyl)carbamate |
InChI |
InChI=1S/C15H16N2O4S/c1-12-6-5-8-14(10-12)21-15(18)17(2)22(19)20-11-13-7-3-4-9-16-13/h3-10H,11H2,1-2H3 |
Clé InChI |
MTRGAROYLHAWBX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OC(=O)N(C)S(=O)OCC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






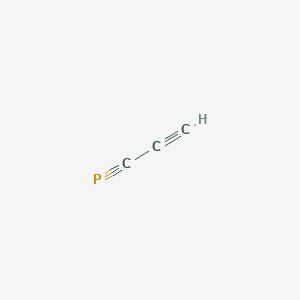


![Pyridine, 2-[[1-(2,4-dimethylphenyl)ethyl]sulfonyl]-3-methyl-, 1-oxide](/img/structure/B14420147.png)
